molecular formula C5H6N2O3 B7887115 5-Ethyl-1,3,4-oxadiazole-2-carboxylic acid

5-Ethyl-1,3,4-oxadiazole-2-carboxylic acid

Cat. No.: B7887115
M. Wt: 142.11 g/mol
InChI Key: XNTVEZUBJOCKES-UHFFFAOYSA-N
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Description

5-Ethyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an ethyl group at the 5-position and a carboxylic acid moiety at the 2-position.

Properties

IUPAC Name

5-ethyl-1,3,4-oxadiazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-2-3-6-7-4(10-3)5(8)9/h2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTVEZUBJOCKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide-Acyl Chloride Cyclization

A common approach involves the reaction of ethyl hydrazinoacetate with propionyl chloride to form an intermediate acylhydrazide, which undergoes cyclization in the presence of phosphorus oxychloride (POCl₃). The ethyl group at position 5 is introduced via the propionyl moiety.

Reaction Conditions

  • Reagents : Ethyl hydrazinoacetate, propionyl chloride, POCl₃

  • Temperature : 65–70°C

  • Duration : 4–6 hours

  • Yield : 70–75%

Mechanistic Insights
The reaction proceeds through nucleophilic attack of the hydrazide nitrogen on the electrophilic carbonyl carbon of propionyl chloride, followed by intramolecular cyclization facilitated by POCl₃. The ester group at position 2 remains intact during this process.

Alternative Cyclization Using Carbon Disulfide

Another method employs carbon disulfide (CS₂) as a cyclizing agent. Ethyl hydrazinoacetate reacts with CS₂ under alkaline conditions to form a dithiocarbazate intermediate, which is subsequently treated with ethyl iodide to introduce the ethyl group at position 5.

Reaction Conditions

  • Reagents : Ethyl hydrazinoacetate, CS₂, KOH, ethyl iodide

  • Temperature : Room temperature (CS₂ step), 50°C (alkylation step)

  • Duration : 12 hours (CS₂ step), 3 hours (alkylation step)

  • Yield : 60–65%

Hydrolysis of the Ethyl Ester to Carboxylic Acid

The final step involves hydrolyzing the ethyl ester group of the precursor to yield this compound. This is achieved under acidic or basic conditions.

Acidic Hydrolysis

Reaction Conditions

  • Reagents : 10% H₂SO₄

  • Temperature : Reflux (100–110°C)

  • Duration : 5–6 hours

  • Yield : 80–85%

Mechanism
The ester group undergoes nucleophilic attack by water in the presence of acid, leading to the formation of the carboxylic acid. The oxadiazole ring remains stable under these conditions due to its aromatic character.

Basic Hydrolysis

Reaction Conditions

  • Reagents : 2M NaOH

  • Temperature : 80°C

  • Duration : 3–4 hours

  • Yield : 75–80%

Mechanism
Hydroxide ions deprotonate the ester carbonyl, facilitating nucleophilic cleavage. This method is milder than acidic hydrolysis but requires careful pH control to prevent ring degradation.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the two primary cyclization methods and subsequent hydrolysis:

Parameter Hydrazide-Acyl Chloride Carbon Disulfide Route
Cyclization Yield 70–75%60–65%
Hydrolysis Yield 80–85%75–80%
Reaction Time 6–8 hours15–18 hours
Byproduct Formation MinimalModerate (thiourea)

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are preferred to enhance efficiency. Key industrial parameters include:

  • Catalyst Recycling : POCl₃ is recovered and reused to reduce costs.

  • Automated pH Control : Ensures consistent hydrolysis yields.

  • Waste Management : Neutralization of acidic/basic byproducts is critical for environmental compliance.

Challenges and Optimization Strategies

Byproduct Mitigation

Unwanted side products, such as open-chain hydrazides, form due to incomplete cyclization. Strategies to address this include:

  • Stoichiometric Excess : Using 1.2 equivalents of POCl₃ to drive cyclization to completion.

  • Inert Atmosphere : Nitrogen purging minimizes oxidation side reactions.

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but require post-synthesis removal. Recent studies suggest using cyclopentyl methyl ether (CPME) as a greener alternative.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1,3,4-oxadiazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation Products: Oxadiazole N-oxides

    Reduction Products: Reduced oxadiazole derivatives

    Substitution Products: Various substituted oxadiazoles depending on the reagents used

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
5-Ethyl-1,3,4-oxadiazole-2-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are being investigated for their potential therapeutic effects, particularly in treating neurological disorders. Research indicates that compounds derived from oxadiazoles can exhibit neuroprotective properties and enhance cognitive functions .

Case Study: Neurological Disorders
A study highlighted the synthesis of novel oxadiazole derivatives that demonstrate significant activity against neurodegenerative diseases. The results showed improved efficacy in animal models, suggesting that these compounds could lead to new treatments for conditions such as Alzheimer's disease .

Agricultural Chemistry

Development of Agrochemicals
In agriculture, this compound is utilized in formulating agrochemicals. Its derivatives are being explored for their effectiveness as pesticides and herbicides. These compounds help enhance crop yield while providing protection against pests and diseases .

Case Study: Pesticide Efficacy
Research conducted on the application of oxadiazole-based pesticides demonstrated a marked increase in crop resistance to common pests. Field trials indicated that crops treated with these compounds had higher survival rates and yields compared to untreated controls .

Biochemical Research

Enzyme Inhibition Studies
this compound is employed in biochemical research to study enzyme inhibition and metabolic pathways. It helps researchers understand the mechanisms underlying various biological processes and disease states .

Case Study: Metabolic Pathways
A recent investigation utilized this compound to explore its effects on specific metabolic pathways in cancer cells. The findings revealed that certain oxadiazole derivatives could inhibit key enzymes involved in tumor growth, presenting potential avenues for cancer treatment .

Material Science

Novel Material Development
In material science, this compound is being studied for its potential to create new materials with enhanced properties. Research focuses on developing polymers and coatings that exhibit improved durability and resistance to environmental factors .

Case Study: Polymer Coatings
Studies have shown that incorporating oxadiazole derivatives into polymer matrices results in materials with superior mechanical properties and thermal stability. These advancements could lead to applications in protective coatings for industrial use .

Analytical Chemistry

Reagent Applications
This compound is also valuable in analytical chemistry as a reagent for detecting and quantifying other chemical substances. Its role is crucial in quality control processes across various industries .

Case Study: Environmental Monitoring
Recent applications of this compound in environmental monitoring have shown its effectiveness in detecting pollutants in water samples. The compound's sensitivity allows for accurate assessments of contamination levels, contributing to environmental protection efforts .

Mechanism of Action

The mechanism by which 5-Ethyl-1,3,4-oxadiazole-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid

  • Molecular Structure : C4H4N2O3 (MW: 128.09 g/mol) .
  • Properties: The potassium salt (C4H3KN2O3, MW: 166.18 g/mol) is water-soluble, highlighting the role of counterions in solubility .
  • Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility unless formulated as a salt.

5-Phenyl-1,3,4-oxadiazole-2-carboxylic Acid

  • Molecular Structure : C9H6N2O3 (MW: 190.16 g/mol) .
  • Comparison :
    • The ethyl group in 5-ethyl derivatives offers flexibility and moderate steric bulk, whereas the phenyl group provides rigidity and electronic effects.
    • Phenyl-substituted analogs may exhibit stronger intermolecular interactions, influencing crystallinity in solid-state applications.

5-Amino-1,3,4-oxadiazole-2-carboxylic Acid Ethyl Ester

  • Molecular Structure : C5H7N3O3 (MW: 157.13 g/mol) .
  • Properties :
    • Sparingly soluble in water but soluble in organic solvents; melting point: 199°C .
    • Used in polymers, protective coatings (UV resistance), and as a ligand in transition-metal catalysis .
  • Comparison: The ester group (vs. carboxylic acid) reduces polarity, enhancing compatibility with organic matrices. The amino group introduces nucleophilic reactivity, enabling functionalization (e.g., amide bond formation) .

Physicochemical and Functional Differences

Property 5-Ethyl-1,3,4-oxadiazole-2-carboxylic Acid 5-Methyl Derivative 5-Phenyl Derivative 5-Amino Ethyl Ester
Molecular Weight ~142 g/mol (estimated) 128.09 g/mol 190.16 g/mol 157.13 g/mol
Solubility Moderate (dependent on salt form) Water-soluble (K+ salt) Low (aromatic bulk) Low in water, high in organics
Key Applications Potential antiviral intermediates HIV integrase inhibitors Materials science Polymers, catalysis
Reactivity Carboxylic acid reactivity (e.g., salt formation) Acid/base interactions π-π stacking Nucleophilic amino group

Biological Activity

5-Ethyl-1,3,4-oxadiazole-2-carboxylic acid is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This compound exhibits various pharmacological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

1. Overview of Oxadiazole Compounds

Oxadiazoles are five-membered heterocycles containing two nitrogen atoms and are known for their significant biological activities. The 1,3,4-oxadiazole derivatives have been extensively studied for their potential as therapeutic agents due to their varied pharmacological profiles.

2. Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. Studies indicate that compounds with the oxadiazole structure exhibit potent antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mLActivity Type
Staphylococcus aureus8Antibacterial
Escherichia coli16Antibacterial
Candida albicans32Antifungal

The results show that the compound is particularly effective against Staphylococcus aureus, a common gram-positive bacterium associated with various infections. The presence of electronegative substituents on the phenyl ring enhances its antimicrobial efficacy .

3. Cytotoxic Activity

Cytotoxicity studies have demonstrated that this compound exhibits significant activity against several cancer cell lines. Its mechanism involves the induction of apoptosis in tumor cells.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Effect
HeLa (Cervical Carcinoma)25Cytotoxic
MCF-7 (Breast Cancer)30Cytotoxic
A549 (Lung Cancer)20Cytotoxic

The compound's cytotoxic effects are attributed to its ability to disrupt cellular processes and induce cell death in malignant cells .

4. Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of oxadiazole derivatives. In animal models, administration of this compound resulted in reduced edema and inflammation markers.

Table 3: Anti-inflammatory Effects in Animal Models

Treatment Dose (mg/kg)Edema Reduction (%)
5045
10060

These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory conditions .

5. Structure-Activity Relationship (SAR)

The biological activity of oxadiazoles is significantly influenced by their chemical structure. Substituents on the oxadiazole ring can enhance or diminish activity. For instance:

  • Electronegative groups such as nitro or halogens improve antibacterial properties.
  • Hydroxyl groups may increase solubility and bioavailability.

This relationship underscores the importance of molecular design in developing effective therapeutic agents based on the oxadiazole scaffold .

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

  • Synthesis and Evaluation : A series of derivatives were synthesized using microwave-assisted methods that improved yields and reduced reaction times. The resulting compounds showed enhanced antimicrobial activity compared to their predecessors.
  • In Vivo Studies : Animal studies demonstrated that compounds derived from this scaffold exhibited significant anti-inflammatory effects comparable to standard drugs like indomethacin.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Ethyl-1,3,4-oxadiazole-2-carboxylic acid, and how can yield and purity be improved?

  • Methodological Answer : The compound is typically synthesized via cyclization of hydrazone precursors. A common approach involves refluxing 5-ethyl-1,3,4-oxadiazole-2-carbohydrazide with acetic acid and sodium acetate to form the carboxylic acid derivative . Optimization can include varying reaction times (3–5 hours), adjusting molar ratios of reagents (e.g., 1:1.1 hydrazide to carbonyl compound), and recrystallization from DMF/acetic acid mixtures to enhance purity . Monitoring reaction progress via TLC or HPLC is recommended.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR can confirm the oxadiazole ring structure and ethyl substituent. The carboxylic acid proton typically appears downfield (~12–13 ppm).
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm1^{-1}) and N–O (1250–1350 cm1^{-1}) confirm functional groups.
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for structurally analogous oxadiazoles .

Q. What are the solubility properties of this compound in common solvents, and how do they influence experimental design?

  • Methodological Answer : The compound exhibits limited solubility in polar aprotic solvents (e.g., DMSO, DMF) and is poorly soluble in water. For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers while maintaining <1% DMSO to avoid cytotoxicity. Solubility testing via nephelometry or UV-Vis absorbance is advised .

Advanced Research Questions

Q. How does this compound interact with transition metals, and what are the implications for catalytic or medicinal applications?

  • Methodological Answer : The carboxylic acid and oxadiazole nitrogen atoms act as chelating sites. Researchers have synthesized transition metal complexes (e.g., Cu2+^{2+}, Ni2+^{2+}) by reacting the compound with metal salts in ethanol under reflux. Characterization via elemental analysis, magnetic susceptibility, and cyclic voltammetry reveals octahedral or square-planar geometries, with potential applications in catalysis or antimicrobial agents .

Q. What mechanistic insights exist for the biological activity of this compound, particularly in enzyme inhibition?

  • Methodological Answer : Structural analogs of this compound (e.g., Raltegravir derivatives) inhibit integrase enzymes via metal-coordination at active sites . To study inhibition, perform in vitro assays:

Enzyme Kinetics : Use fluorescence polarization or HPLC to measure substrate turnover rates.

Docking Studies : Molecular modeling (e.g., AutoDock) predicts binding affinities to target enzymes like HIV-1 integrase .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, then analyze via HPLC for degradation products. Oxadiazoles are generally stable in acidic conditions but may hydrolyze in strong bases .

Q. What strategies are effective for derivatizing this compound to enhance its pharmacological profile?

  • Methodological Answer :

  • Esterification : React with ethanol/H+^+ to form ethyl esters, improving cell membrane permeability .
  • Amide Formation : Couple with amines using EDC/HOBt to generate prodrugs or targeting moieties.
  • Metal Complexation : Enhance bioavailability and selectivity via coordination with therapeutic metals (e.g., Pt2+^{2+} for anticancer activity) .

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